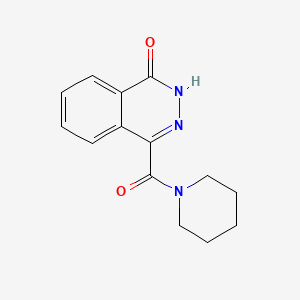
2-chlorobenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate is an organic compound with the molecular formula C22H17ClN4O2 It is a complex molecule featuring a chlorobenzyl group, a benzyl group, and a tetraazole ring, all connected to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-chlorobenzyl alcohol: This can be achieved by the chlorination of benzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Synthesis of 2-benzyl-2H-1,2,3,4-tetraazole: This step involves the cyclization of benzyl azide with a suitable catalyst under controlled conditions.
Esterification: The final step involves the esterification of 2-chlorobenzyl alcohol with 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The chlorobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chlorobenzyl group can yield 2-chlorobenzaldehyde or 2-chlorobenzoic acid, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-Chlorobenzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetraazole ring and benzoate moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl alcohol: A simpler compound with similar structural features but lacking the tetraazole and benzoate groups.
Benzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate: Similar but without the chlorobenzyl group.
4-(2-Benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoic acid: Lacks the ester linkage to the chlorobenzyl group.
Uniqueness
2-Chlorobenzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate is unique due to the presence of both the chlorobenzyl and tetraazole groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17ClN4O2 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate |
InChI |
InChI=1S/C22H17ClN4O2/c23-20-9-5-4-8-19(20)15-29-22(28)18-12-10-17(11-13-18)21-24-26-27(25-21)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
GMYMQOAWUFDXEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11064479.png)
![3-[5-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11064495.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11064500.png)
![5-{4-[2-(4-methoxyphenyl)propan-2-yl]phenoxy}-1-phenyl-1H-tetrazole](/img/structure/B11064501.png)
![3-[4-(3-chloro-4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B11064507.png)
![{5-[2-(Morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide](/img/structure/B11064512.png)
![1-(4-fluorobenzyl)-5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064519.png)
![Diethyl [4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]biscarbamate](/img/structure/B11064520.png)
![2-{3-[4,4-dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-en-1-yl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11064522.png)
![Methyl 4-({2-[(2,4-dichlorophenyl)carbamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B11064526.png)

![9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B11064534.png)
![4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11064540.png)
![4-[(E)-{2-[3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]benzene-1,3-diol](/img/structure/B11064545.png)
